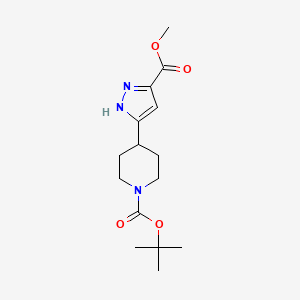

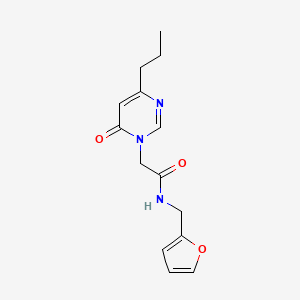

叔丁基4-(5-(甲氧羰基)-1H-吡唑-3-基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is a chemical entity that appears to be an intermediate or a product in the synthesis of various biologically active compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into similar tert-butyl piperidine carboxylate derivatives, which can be used to infer some information about the compound .

Synthesis Analysis

The synthesis of related tert-butyl piperidine carboxylate compounds involves multi-step processes starting from different piperidine derivatives. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . Another example is the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, with a total yield of 20.2% . These examples suggest that the synthesis of tert-butyl piperidine carboxylate derivatives is feasible and can be achieved through careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine carboxylate derivatives is characterized by the presence of a piperidine ring, which often adopts a chair conformation, and various substituents that influence the overall molecular geometry. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate shows that the piperazine ring adopts a chair conformation, and the dihedral angles between the rings are influenced by the substituents . These structural features are important for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The tert-butyl piperidine carboxylate derivatives are involved in various chemical reactions, including hydrogen bonding, which plays a significant role in their solid-state structures. For instance, hydrogen-bonded chains of rings are observed in the crystal structures of certain pyrazolo[3,4-b]pyridine derivatives, highlighting the importance of hydrogen bonding in dictating the supramolecular architecture . These interactions are likely to be relevant for the compound of interest as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine carboxylate derivatives can be inferred from spectroscopic and computational studies. For example, the characterization of these compounds typically involves NMR, MS, and FT-IR techniques, which provide information about the molecular structure and functional groups . Additionally, computational methods such as density functional theory (DFT) are used to predict and analyze the molecular electrostatic potential, frontier molecular orbitals, and vibrational properties, which are crucial for understanding the reactivity and stability of the compound .

科学研究应用

合成和表征

- 作为生物活性化合物中的中间体合成: 叔丁基4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯被合成作为各种生物活性化合物的中间体,如克唑替尼 (D. Kong 等人,2016)。

- 结构表征和合成优化: 研究集中在类似叔丁基化合物的合成、优化合成方法和通过光谱证据确认其结构。这包括叔丁基4-((2-甲氧基-4-(甲氧羰基)苯氧基)甲基)哌啶-1-羧酸酯,它是万德他尼的关键中间体 (王敏等人,2015)。

化学性质和反应

- 研究反应介质和区域选择性: 对类似叔丁基吡唑的合成进行研究,如叔丁基4-(1-甲基-1H-吡唑-5-基)哌啶-1-羧酸酯,深入了解反应介质对产物形成和区域选择性的影响 (D. Richter 等人,2009)。

- 新型化合物的合成: 对新型化合物(如叔丁基4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯)的合成研究,该化合物是抗癌药物的中间体,突出了叔丁基化合物在药物开发中的多功能性 (张斌亮等人,2018)。

在药物化学中的应用

- 药物合成中的催化: 叔丁基化合物已用于钯催化的反应中,展示了它们在复杂药物化合物合成中的作用 (Kamlesh Kumar 和 J. Darkwa,2017)。

- 药物合成中的中间体: 它们作为合成各种药物(包括 mTOR 靶向 PROTAC 分子 PRO1)的中间体的用途,证明了该化学物质在药物合成中的广泛适用性 (张琦等人,2022)。

属性

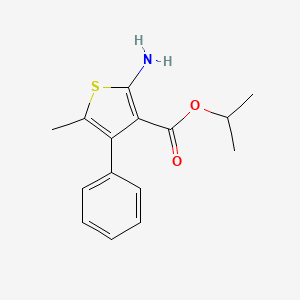

IUPAC Name |

tert-butyl 4-(3-methoxycarbonyl-1H-pyrazol-5-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-7-5-10(6-8-18)11-9-12(17-16-11)13(19)21-4/h9-10H,5-8H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJWKWBZXOMTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)

![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)

![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2504232.png)

![3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2504234.png)

![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)

![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)